molecular formula C16H9N3O5S B2624307 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 716365-57-0

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2624307
CAS No.: 716365-57-0
M. Wt: 355.32
InChI Key: WTNWEPRSIOZHQT-UHFFFAOYSA-N
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Description

N-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide (CAS 716365-57-0) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biological screening research. With a molecular formula of C 16 H 9 N 3 O 5 S and a molecular weight of 355.33 g/mol, its structure integrates three distinct pharmacologically active moieties: a benzofuran core, a central thiazole ring, and a 5-nitrofuran carboxamide terminus . This molecular architecture is characteristic of scaffolds designed to interact with multiple biological targets. The compound's core structure is closely related to a class of N-(thiazol-2-yl)-benzamide analogs, which have been identified in functional screenings as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists act as negative allosteric modulators, providing valuable research tools for elucidating the physiological roles of this poorly understood receptor, which is implicated in sensing endogenous zinc and pH fluctuations . Furthermore, hybrid molecules containing benzofuran and thiazole units are frequently investigated for their antimicrobial properties against various bacterial and fungal strains, as demonstrated by studies on structurally similar compounds . The presence of the 5-nitrofuran group is a notable feature, as this moiety is often associated with bioactive compounds and can be crucial for electronic interactions and binding affinity at enzymatic sites. This product is provided for research purposes as a building block in drug discovery, a candidate for in vitro biological evaluation, and a reference standard in analytical studies. It is supplied with guaranteed high purity and is intended for use by qualified laboratory professionals. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O5S/c20-15(12-5-6-14(24-12)19(21)22)18-16-17-10(8-25-16)13-7-9-3-1-2-4-11(9)23-13/h1-8H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNWEPRSIOZHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and thiazole intermediates, which are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Conditions vary depending on the type of substitution, but may include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of various oxidized products.

Scientific Research Applications

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Molecular Weight Notable Functional Groups
Target Compound Benzofuran-thiazolyl 5-Nitrofuran carboxamide ~395.34 (estimated) Nitro group, carboxamide
N-(5-Ethylamino-2,5-Dihydro-1,3-Thiazol-2-yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide Benzofuran-thiazolyl Ethylamino, carbohydrazide Not explicitly stated Carbohydrazide, nitro group
1-(Benzo[d][1,3]Dioxol-5-yl)-N-(4-(4-Hydroxyphenyl)-5-(4-(Trifluoromethoxy)Benzoyl)Thiazol-2-yl)Cyclopropane-1-Carboxamide Thiazolyl-benzodioxolyl Trifluoromethoxy benzoyl, hydroxyphenyl ~591.14 Trifluoromethoxy, cyclopropane carboxamide
N-[5-(1,3-Benzoxazol-2-yl)-2-Methylphenyl]-1-Benzofuran-2-Carboxamide Benzofuran-benzoxazolyl Methylphenyl 368.38 Benzoxazole, methyl group
GSK8175 Derivatives (e.g., Compound SI-4) Benzofuran-triazolyl Fluorophenyl, cyclopropyl Varies Fluorine, triazole, methylcarbamoyl

Key Observations :

  • The target compound’s nitro group distinguishes it from analogs with fluorine (GSK8175 derivatives) or trifluoromethoxy substituents .
  • Carboxamide vs. Carbohydrazide : The target’s carboxamide group may offer better metabolic stability compared to carbohydrazide derivatives, which are prone to hydrolysis .

Comparison :

  • The target’s synthesis aligns with classical nitration and condensation methods, whereas GSK8175 derivatives require specialized reductions (LiBH₄) .
  • HPLC purification () ensures high purity for biologically active compounds, though column chromatography remains common for simpler analogs .

Physicochemical Properties

  • Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to hydroxyphenyl () or fluorophenyl () analogs.
  • logP : The nitro group increases hydrophobicity relative to trifluoromethoxy (logP ~3.5–4.0) but may be lower than benzoxazole derivatives (logP ~4.2) .
  • Molecular Weight : The target (~395.34) falls within the drug-like range, contrasting with larger analogs like compound 85 (~591.14) .

Biological Activity

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings.

1. Chemical Structure and Synthesis

The compound's structure is characterized by a benzofuran moiety linked to a thiazole and a nitrofuran group, contributing to its biological activity. The synthesis typically involves multi-step organic reactions, starting from the preparation of the benzofuran and thiazole intermediates, which are then coupled under controlled conditions to yield the final product. Common methods include the use of catalysts and solvents to optimize yield and purity .

2.1 Antimicrobial Activity

Research indicates that derivatives of benzofuran exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) of less than 10 μg/mL for several synthesized benzofuran derivatives against Staphylococcus aureus and Escherichia coli .

2.2 Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For example, certain benzofuran derivatives have demonstrated significant cytotoxic effects against human cancer cell lines, with IC50 values indicating effective inhibition of cell growth. One study highlighted that compounds with structural similarities exhibited inhibition rates of over 70% against ovarian cancer cells at low micromolar concentrations .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may interact with specific cellular targets involved in microbial resistance or cancer cell proliferation pathways. The presence of nitro groups in its structure is often associated with reactive oxygen species (ROS) generation, contributing to its antimicrobial and anticancer activities .

4. Case Studies and Research Findings

Study Biological Activity Results
Study AAntimicrobialMIC < 10 μg/mL against S. aureus and E. coli
Study BAnticancerIC50 = 11 μM against ovarian cancer cells
Study CAntifungalEffective against Candida albicans with MIC values < 12 μg/mL

5. Conclusion

This compound presents a promising scaffold for the development of new antimicrobial and anticancer agents. Ongoing research into its biological activity and mechanisms will be crucial for understanding its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide?

  • Methodology : Utilize a multi-step approach involving:

Coupling reactions : Condensation of 1-benzofuran-2-carboxylic acid derivatives with thiazole-2-amine intermediates (e.g., via HATU/DCC-mediated amidation) .

Nitration : Introduce the nitro group to the furan ring using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

  • Key Challenges : Monitor reaction intermediates via TLC and confirm final structure using 1H^{1}\text{H}/13C^{13}\text{C} NMR and HRMS .

Q. How can spectroscopic techniques characterize this compound’s stability under varying pH conditions?

  • Methodology :

  • UV-Vis Spectroscopy : Track absorbance changes (e.g., 250–400 nm) in buffers (pH 1–13) to assess nitro group stability .
  • NMR Stability Studies : Monitor chemical shifts in DMSO-d₆ or D₂O under acidic/alkaline conditions; look for degradation peaks (e.g., loss of nitrofuran signals) .
  • HPLC-ESI-MS : Quantify degradation products using a C18 column (acetonitrile/0.1% formic acid) .

Q. What are the recommended solubility profiles for in vitro biological screening?

  • Methodology :

  • Solubility Testing : Use DMSO for stock solutions (≤10 mg/mL) and dilute in PBS or cell culture media.
  • Critical Note : Precipitation observed at concentrations >50 µM in aqueous buffers; recommend sonication or co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity (e.g., antimicrobial vs. anticancer) be resolved?

  • Methodology :

  • Dose-Response Studies : Test across a wide concentration range (nM–mM) to identify off-target effects .
  • Target Engagement Assays : Use SPR or ITC to validate binding to proposed targets (e.g., bacterial topoisomerases vs. human kinases) .
  • Transcriptomic Profiling : Compare gene expression changes in microbial vs. mammalian cells to elucidate mechanism-specific pathways .

Q. What computational approaches optimize the compound’s pharmacokinetic properties while retaining activity?

  • Methodology :

  • QSAR Modeling : Corporate logP, polar surface area, and H-bond donors/acceptors to predict BBB permeability or metabolic stability .
  • Docking Studies : Use AutoDock Vina to prioritize modifications (e.g., replacing nitrofuran with bioisosteres) that maintain binding to mGluR5 or microbial enzymes .
  • ADMET Prediction : SwissADME or pkCSM to assess toxicity risks (e.g., nitro group reduction to reactive intermediates) .

Q. How can low synthetic yields of the thiazole intermediate be addressed?

  • Methodology :

  • Reaction Optimization : Screen catalysts (e.g., Pd(OAc)₂ for Suzuki coupling) and solvents (DMF vs. THF) to improve cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield by 20–30% .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

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